(2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic Acid
(2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic Acid
Methylenedioxycinnamic acid is a hydroxycinnamic acid.
Brand Name:
Vulcanchem
CAS No.:
38489-76-8
VCID:
VC0120963
InChI:
InChI=1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12)/b4-2+
SMILES:
C1OC2=C(O1)C=C(C=C2)C=CC(=O)O
Molecular Formula:
C10H8O4
Molecular Weight:
192.17 g/mol
(2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic Acid
CAS No.: 38489-76-8
Reference Standards
VCID: VC0120963
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol
CAS No. | 38489-76-8 |
---|---|
Product Name | (2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic Acid |
Molecular Formula | C10H8O4 |
Molecular Weight | 192.17 g/mol |
IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid |
Standard InChI | InChI=1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12)/b4-2+ |
Standard InChIKey | QFQYZMGOKIROEC-DUXPYHPUSA-N |
Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)O |
SMILES | C1OC2=C(O1)C=C(C=C2)C=CC(=O)O |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=CC(=O)O |
Description | Methylenedioxycinnamic acid is a hydroxycinnamic acid. |
Synonyms | (E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic Acid; (2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic Acid; (E)-3,4-(Methylenedioxy)cinnamic Acid; (E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic Acid; (E)-3-(3,4-Methylenedioxyphenyl)acrylic Acid; 3-(3,4-Methylenedioxyph |
PubChem Compound | 643181 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume